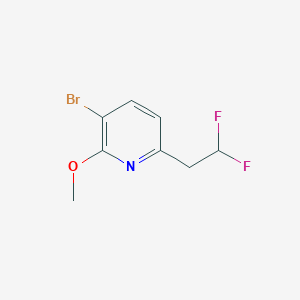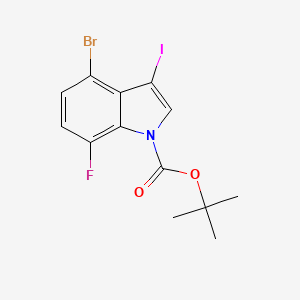
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique substitution pattern, which includes bromine, fluorine, and iodine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to introduce a formyl group.
Protection: Conversion of the formyl group to an N-Boc derivative.
Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.
Protection of Hydroxy Group: Protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Fluorine and Iodine: Introduction of fluorine and iodine atoms at the 7 and 3 positions, respectively, using appropriate halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the tert-butyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or N-iodosuccinimide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted indole derivatives.
科学的研究の応用
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-bromo-1H-indole-1-carboxylate
- tert-Butyl 4-fluoro-1H-indole-1-carboxylate
- tert-Butyl 4-iodo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which includes bromine, fluorine, and iodine atoms. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C13H12BrFINO2 |
|---|---|
分子量 |
440.05 g/mol |
IUPAC名 |
tert-butyl 4-bromo-7-fluoro-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-7(14)4-5-8(15)11(10)17/h4-6H,1-3H3 |
InChIキー |
KKUDVQXWAIDWSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)F)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
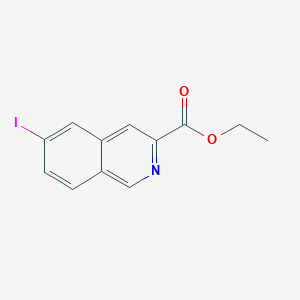
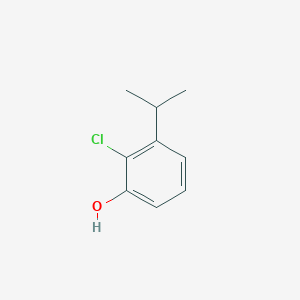
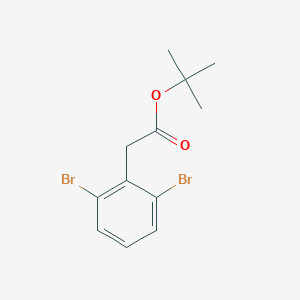
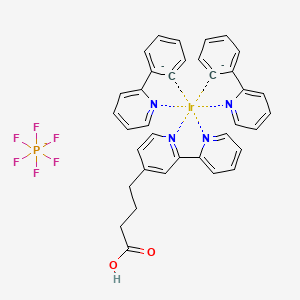
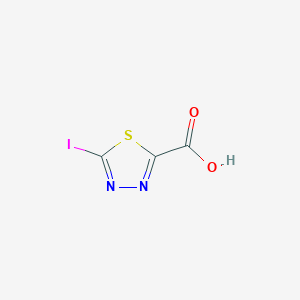
![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
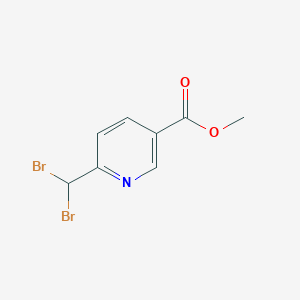
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)

